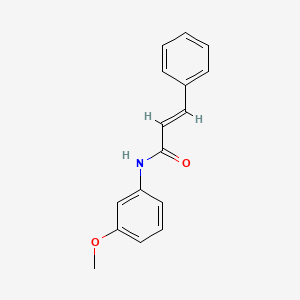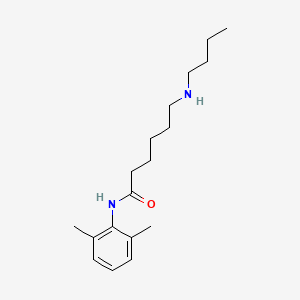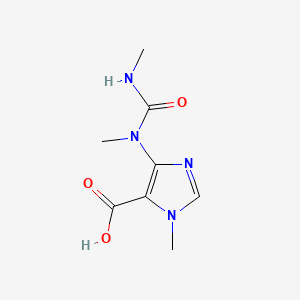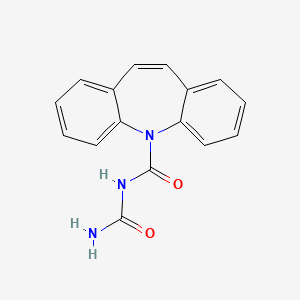
Impureza D de Droperidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Droperidol Impurity D is primarily used in pharmaceutical research. Its applications include:
Analytical Method Development: It is used as a reference standard for the development and validation of analytical methods to detect and quantify impurities in Droperidol formulations.
Quality Control: It is employed in quality control processes to ensure the purity and safety of pharmaceutical products containing Droperidol.
Stability Studies: The compound is used in stability studies to understand the degradation pathways and stability of Droperidol under various conditions.
Mecanismo De Acción
Target of Action
Droperidol Impurity D, also known as Droperidol N-Oxide , is a derivative of Droperidol, a butyrophenone antipsychotic . The primary target of Droperidol and its derivatives is the dopamine receptor , specifically the D2 subtype . Dopamine receptors play a crucial role in the central nervous system, regulating a wide range of neurological processes including motor control, cognition, and reward.
Mode of Action
It is believed to function similarly to droperidol, which causes a cns depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . It may antagonize the actions of glutamic acid within the extrapyramidal system .
Biochemical Pathways
The biochemical pathways affected by Droperidol Impurity D are likely to be similar to those affected by Droperidol. Droperidol acts as a potent D2 (dopamine receptor) antagonist with some histamine and serotonin antagonist activity . By blocking dopamine receptors, Droperidol can affect various dopamine-mediated biochemical pathways, leading to its therapeutic effects.
Pharmacokinetics
Droperidol, the parent compound, is known to be metabolized in the liver . The elimination half-life of Droperidol is approximately 2.3 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Droperidol Impurity D and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of Droperidol Impurity D are expected to be similar to those of Droperidol. Droperidol is used to produce tranquilization and to reduce the incidence of nausea and vomiting in surgical and diagnostic procedures . It is also used for the control of agitation in acute psychoses .
Análisis Bioquímico
Biochemical Properties
It is known that Droperidol, the parent compound, acts as a potent dopamine antagonist with some histamine and serotonin antagonist activity
Cellular Effects
Droperidol, the parent compound, is known to produce marked tranquilization and sedation, reducing the incidence of nausea and vomiting in surgical and diagnostic procedures
Molecular Mechanism
Droperidol, the parent compound, is known to cause CNS depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . It may antagonize the actions of glutamic acid within the extrapyramidal system
Temporal Effects in Laboratory Settings
One study suggests that Droperidol, the parent compound, has a rapid onset of action, with full effects apparent within 20-30 minutes
Dosage Effects in Animal Models
Droperidol, the parent compound, has been shown to be effective in postoperative pain control with an opioid-sparing effect
Metabolic Pathways
Droperidol, the parent compound, is known to undergo cytochrome P450 3A4/5-catalysed metabolic activation to its potentially neurotoxic pyridinium metabolite
Métodos De Preparación
The synthesis of Droperidol Impurity D involves the oxidation of Droperidol. The specific synthetic routes and reaction conditions for this process are not widely documented in the public domain. it is known that the preparation of such impurities typically involves controlled oxidation reactions using oxidizing agents under specific conditions to achieve the desired impurity .
Análisis De Reacciones Químicas
Droperidol Impurity D can undergo various chemical reactions, including:
Oxidation: As an oxidized form of Droperidol, it can further participate in oxidation reactions.
Reduction: It can be reduced back to Droperidol under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and benzimidazole moieties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Droperidol Impurity D can be compared with other impurities of Droperidol, such as:
Droperidol EP Impurity A: Another impurity with a different molecular structure and properties.
Droperidol EP Impurity B: Similar in its role as an impurity but with distinct chemical characteristics.
Droperidol EP Impurity C: Another related compound with unique properties.
Droperidol Impurity D is unique due to its specific structure as an N-oxide derivative, which may impart different chemical and pharmacological properties compared to other impurities .
Propiedades
Número CAS |
466118-75-2 |
|---|---|
Fórmula molecular |
C22H22FN3O3 |
Peso molecular |
395.44 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)
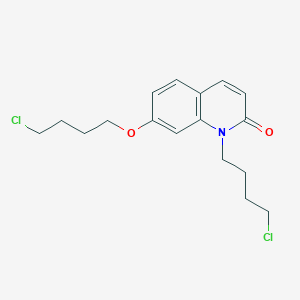
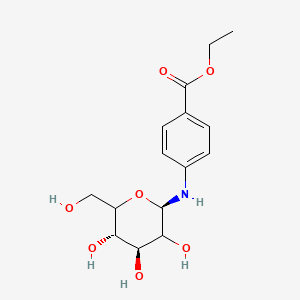
![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)
